Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))-

描述

Critical Role of C-Terminal Modifications in Y2 Receptor Binding Affinity

The C-terminal domain of NPY (residues 24–36) is critical for receptor recognition, particularly at Y2 receptors. Native NPY and its C-terminal fragments exhibit dual affinity for Y1 and Y2 receptors, but structural modifications at specific residues can shift selectivity. In Ac[Leu28,31]NPY24-36, two key modifications—substitution of tyrosine residues at positions 28 and 31 with leucine and N-terminal acetylation—enhance Y2 receptor binding while reducing or eliminating interactions with Y1 receptors.

Mechanistic Insights :

- Leucine Substitutions : The replacement of Tyr28 and Tyr31 with leucine residues reduces steric bulk and alters hydrophobic interactions critical for Y1 receptor binding. Y1 receptors require extensive interactions with the N-terminal polyproline helix and β-turn regions of NPY, which are absent in the C-terminal fragment.

- N-Acetylation : Acetylation of the N-terminal alanine (position 24) neutralizes the positive charge, preventing electrostatic interactions with Y1 receptor residues such as D200 and R208. This modification stabilizes a conformation that favors Y2 receptor engagement.

Functional Impact :

These modifications collectively enhance the compound’s ability to bind Y2 receptors while minimizing cross-reactivity with Y1 receptors.

Conformational Stabilization Through Acetylation and Leucine Substitutions

Ac[Leu28,31]NPY24-36 adopts distinct conformations depending on solvent conditions, which influence its receptor-binding properties. Structural studies using nuclear magnetic resonance (NMR) and molecular modeling reveal the following:

Helical Stabilization in Trifluoroethanol (TFE) :

In aqueous TFE solutions (30–40%), the peptide forms an amphipathic α-helix spanning residues 25–35, with the N- and C-termini adopting defined positions. This helical structure mimics the bioactive conformation observed in Y2 receptor-bound states.

Water-Soluble Conformations :

In aqueous environments, the peptide exhibits partial helical structure around residues 28–32, with flexible N- and C-termini. Acetylation and Leu substitutions reduce self-association tendencies observed in unmodified C-terminal fragments, favoring monomeric binding to Y2 receptors.

Role of Lactam Bridges :

While not present in Ac[Leu28,31]NPY24-36, related analogues with lactam bridges (e.g., Ac-cyclo28/32[Ala24,Lys28,Leu31,Glu32]NPY24-36) form rigid helical structures even in water. These bridges restrict conformational flexibility, further enhancing Y2 selectivity.

Comparative Analysis With Native NPY Fragments and Pancreatic Polypeptide Family Members

Ac[Leu28,31]NPY24-36 differs structurally and functionally from native NPY and related peptides in the pancreatic polypeptide (PP) family. Below is a comparative analysis of key features:

1. Native NPY (Full-Length) vs. Ac[Leu28,31]NPY24-36 :

2. Pancreatic Polypeptide (PP) vs. Ac[Leu28,31]NPY24-36 :

Functional Implications :

- Y2 vs. Y4 Selectivity : The absence of N-terminal interactions in Ac[Leu28,31]NPY24-36 prevents binding to Y4 receptors, which require PP-like N-terminal conformations.

- Antimicrobial Activity : Unlike full-length NPY, Ac[Leu28,31]NPY24-36 lacks the N-terminal polyproline helix and β-turn, which are involved in membrane interactions critical for antimicrobial effects.

属性

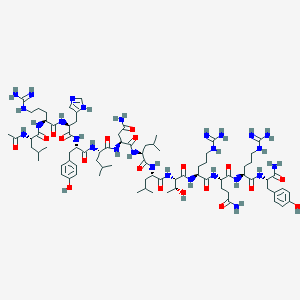

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H131N27O19/c1-40(2)30-56(96-45(10)110)71(120)98-52(15-12-28-93-80(87)88)69(118)106-61(36-48-38-91-39-95-48)75(124)105-60(35-47-19-23-50(112)24-20-47)74(123)102-58(32-42(5)6)73(122)107-62(37-64(83)114)76(125)103-57(31-41(3)4)72(121)104-59(33-43(7)8)77(126)108-65(44(9)109)78(127)100-53(16-13-29-94-81(89)90)67(116)99-54(25-26-63(82)113)70(119)97-51(14-11-27-92-79(85)86)68(117)101-55(66(84)115)34-46-17-21-49(111)22-18-46/h17-24,38-44,51-62,65,109,111-112H,11-16,25-37H2,1-10H3,(H2,82,113)(H2,83,114)(H2,84,115)(H,91,95)(H,96,110)(H,97,119)(H,98,120)(H,99,116)(H,100,127)(H,101,117)(H,102,123)(H,103,125)(H,104,121)(H,105,124)(H,106,118)(H,107,122)(H,108,126)(H4,85,86,92)(H4,87,88,93)(H4,89,90,94)/t44-,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,65+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKBNKKHNKAGAE-ZQWBWPFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H131N27O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165956 | |

| Record name | Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1787.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155709-24-3 | |

| Record name | Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155709243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Fmoc Deprotection

After resin loading, the Fmoc (9-fluorenylmethoxycarbonyl) protecting group is removed using 20% piperidine in dimethylformamide (DMF) . This step exposes the α-amino group for subsequent coupling.

Amino Acid Activation

Each Fmoc-protected amino acid is activated using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DIC (diisopropylcarbodiimide) in the presence of HOBt . Microwave-assisted synthesis (e.g., CEM Liberty Blue systems) reduces coupling times from hours to minutes while maintaining >98% efficiency.

Sequential Elongation and Repetition

The peptide chain is elongated by repeating deprotection and coupling steps. For N-Ac[Leu²⁸,³¹]NPY24-36, residues 24–36 are assembled in the order:

Ac-Leu-Arg-His-Tyr-Leu-Asn-Leu-Leu-Thr-Arg-Gln-Arg-Tyr-NH₂ .

Key modifications include:

Cleavage from the Resin

After chain assembly, the peptide is cleaved using a TFA (trifluoroacetic acid)-based cocktail , typically TFA/TIS/water (95:2.5:2.5 v/v) . This mixture simultaneously removes side-chain protecting groups (e.g., trityl for histidine, tert-butyl for tyrosine) and severs the peptide-resin bond. The crude product is precipitated in cold diethyl ether and lyophilized.

Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Crude peptide is purified via reverse-phase HPLC using a C18 column and a gradient of 0.1% TFA in acetonitrile/water . Optimal purity (>95%) is achieved with a 10–40% acetonitrile gradient over 60 minutes.

Mass Spectrometry (MS)

Purified fractions are validated using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray ionization (ESI) MS . N-Ac[Leu²⁸,³¹]NPY24-36 exhibits a molecular weight of 1787.1 g/mol , consistent with theoretical calculations.

Quality Control and Characterization

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC | ≥95% (214 nm) |

| Molecular Weight | MALDI-TOF/ESI-MS | 1787.1 ± 1.0 Da |

| Amino Acid Analysis | Hydrolysis/HPLC | ±5% of theoretical |

| Endotoxin | LAL assay | <0.1 EU/mg |

Structural confirmation includes nuclear magnetic resonance (NMR) spectroscopy to verify helical conformations in residues 24–29, critical for Y₂ receptor binding.

Industrial-Scale Production Considerations

Industrial synthesis employs automated peptide synthesizers (e.g., CEM Liberty Blue) for batch production. Key challenges include:

-

Scalability : Multi-kilogram batches require optimized coupling cycles to prevent aggregation.

-

Cost Efficiency : Reagent recycling and resin reuse reduce expenses.

-

Regulatory Compliance : Adherence to GMP guidelines ensures clinical-grade output.

Comparative Synthesis Protocols

| Study | Resin Type | Coupling Reagent | Cleavage Cocktail | Purity (%) |

|---|---|---|---|---|

| (2016) | Rink Amide MBHA | HBTU/HOBt | TFA/TIS/water (95:2.5:2.5) | 98 |

| (1993) | Wang Resin | DIC/HOBt | TFA/thioanisole/EDT | 95 |

Challenges and Optimization Strategies

化学反应分析

Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT or TCEP.

Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and coupling reagents like HBTU. Major products formed from these reactions depend on the specific modifications made to the peptide .

科学研究应用

Cancer Therapeutics

Recent studies indicate that NPY and its analogs can influence cancer cell behavior:

- Tumor Growth Regulation : NPY released from neuroblastoma cells promotes cell proliferation through the Y2 receptor. Antagonists like BIIE0246 have been shown to inhibit MAPK activation, leading to reduced proliferation and increased apoptosis in cancer cells .

- Enhanced Drug Delivery : NPY-loaded nanoparticles have been developed to improve the therapeutic efficacy of chemotherapeutic agents such as doxorubicin against breast cancer cells. These nanoparticles enhance drug delivery and promote apoptosis .

| Application Area | Mechanism/Effect | References |

|---|---|---|

| Tumor Growth Regulation | Promotes proliferation via Y2 receptor | |

| Drug Delivery | Enhances efficacy of doxorubicin |

Imaging Biomarkers

NPY has been utilized in developing imaging biomarkers for studying receptor occupancy:

- PET Imaging : The development of PET tracers targeting NPY receptors allows for non-invasive imaging of receptor dynamics in vivo. This approach aids in understanding the role of NPY in various physiological and pathological conditions .

Neuroendocrine Functions

Neuropeptide Y (24-36) amide has significant implications for neuroendocrine functions:

- Stress Response : It plays a role in modulating stress responses by influencing neurotransmitter release and neuronal excitability in stress-sensitive brain regions.

- Appetite Regulation : NPY is a potent appetite stimulant, making it a target for obesity-related research.

Case Study: Cancer Treatment with NPY Analogues

A study investigated the effects of NPY analogues on neuroblastoma cells, demonstrating that treatment with Y2R antagonists significantly reduced cell proliferation and induced apoptosis. This was attributed to the inhibition of glycolysis pathways essential for cancer cell survival under hypoxic conditions .

Case Study: PET Imaging Development

Research focusing on PET imaging for NPY receptors highlighted the synthesis of high-affinity ligands capable of binding selectively to Y1 receptors. This advancement allows researchers to visualize receptor occupancy in real-time, providing insights into the neuropeptide's role in diseases like obesity and anxiety disorders .

作用机制

The mechanism of action of Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))- involves binding to neuropeptide Y receptors, particularly the Y2 receptor. This binding triggers a cascade of intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of MAPK pathways. These pathways ultimately lead to physiological effects such as appetite regulation and stress response .

相似化合物的比较

Comparison with Similar Compounds

Structural and Receptor Selectivity Comparisons

The table below compares N-Ac[Leu²⁸,³¹]NPY24-36 with structurally related NPY fragments and analogs:

Functional and Pharmacological Differences

- Mechanism of Action: N-Ac[Leu²⁸,³¹]NPY24-36 acts as a full agonist at Y₂ receptors, achieving maximal inhibition of neurotransmitter release in guinea pig trachea and vas deferens . In contrast, NPY (13-36) is a partial agonist, requiring higher concentrations of BIIE0246 for antagonism .

Therapeutic Applications :

Pharmacokinetic and Stability Considerations

- Metabolic Stability : The N-acetyl group and leucine substitutions in N-Ac[Leu²⁸,³¹]NPY24-36 enhance resistance to enzymatic degradation compared to unmodified NPY fragments .

- Duration of Action : In guinea pig trachea, its inhibitory effects persist for ~40 minutes post-washout, longer than NPY (13-36) .

Critical Analysis of Contradictory Evidence

- BIIE0246 Antagonism: notes that higher BIIE0246 concentrations are required to block N-Ac[Leu²⁸,³¹]NPY24-36 compared to NPY (13-36), possibly due to differences in binding kinetics or receptor residency time .

- Receptor Cross-Talk : While N-Ac[Leu²⁸,³¹]NPY24-36 is Y₂-selective, shows PP and [Leu³¹,Pro³⁴]NPY also inhibit tracheal contractions, suggesting overlapping pathways in certain tissues .

生物活性

Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a crucial role in various physiological processes, including appetite regulation, stress response, and neurovascular function. The specific fragment "Neuropeptide Y (24-36) amide, N-acetyl-(leu(28,31))" is a modified version of NPY that has garnered attention due to its unique biological activities. This article delves into the biological activity of this peptide, supported by research findings and case studies.

Structural Characteristics

The structure of Neuropeptide Y (24-36) amide is characterized by its sequence and post-translational modifications. The N-acetylation at the N-terminus and the substitution of leucine at positions 28 and 31 are critical for its biological activity. These modifications enhance receptor binding affinity and specificity.

Biological Functions

1. Appetite Regulation:

NPY is primarily known for its role in stimulating appetite. Studies have shown that the fragment (24-36) retains significant activity in promoting food intake. This effect is mediated through the Y2 receptor, which is predominantly expressed in the hypothalamus.

2. Neurovascular Regulation:

NPY is involved in neurovascular control, influencing blood flow and vascular tone. The C-terminal fragments, including NPY (24-36), have been shown to potentiate vasoconstriction responses mediated by sympathetic neurotransmitters. This action is particularly relevant in conditions of stress where NPY levels increase significantly .

3. Stress Response:

Research indicates that NPY plays a protective role in stress-related disorders. Elevated levels of NPY are associated with reduced anxiety and depression symptoms, suggesting that the peptide may have therapeutic potential for mood disorders .

Case Studies

Case Study 1: Appetite Stimulation

In a controlled study involving rats, administration of NPY (24-36) resulted in a significant increase in food consumption compared to controls. The peptide's effects were blocked by Y2 receptor antagonists, confirming its mechanism of action .

Case Study 2: Vascular Response

A study on the effects of NPY (24-36) on vascular function demonstrated that this peptide enhances sympathetic vasoconstriction in skeletal muscle. The findings indicated that the fragment effectively increased vascular resistance during sympathetic stimulation, highlighting its role in modulating blood flow under stress conditions .

Research Findings

Recent research has elucidated several key findings regarding the biological activity of Neuropeptide Y (24-36):

The biological activity of Neuropeptide Y (24-36) amide is primarily mediated through its interaction with specific receptors:

- Y1 Receptor: Critical for mediating appetite stimulation and anxiolytic effects.

- Y2 Receptor: Involved in neurovascular regulation and angiogenesis.

Studies indicate that modifications at both the N-terminus and C-terminus significantly influence receptor binding affinities and downstream signaling pathways .

常见问题

Q. What is the receptor specificity of N-Acetyl-(Leu²⁸,³¹)-Neuropeptide Y (24-36) amide, and how is this validated experimentally?

N-Acetyl-(Leu²⁸,³¹)-NPY (24-36) amide is a selective agonist for the neuropeptide Y Y₂ receptor (Y₂R). This specificity is demonstrated through competitive binding assays and functional studies using Y₂R antagonists like BIIE0246. For example, in guinea-pig isolated left atria, the peptide inhibited vagally mediated negative inotropic responses, with potency ranked lower than NPY and PYY, consistent with Y₂R activation . Validation methods include:

- Electrical Field Stimulation (EFS): To evoke autonomic nerve responses in ex vivo tissue models (e.g., atrial preparations) .

- Antagonist Blockade: Pre-treatment with BIIE0246 (Y₂R antagonist) reverses the peptide’s inhibitory effects, confirming receptor engagement .

- Concentration-Response Curves (CRCs): Comparing agonist potency across NPY analogs .

Q. What experimental models are suitable for studying this peptide’s physiological effects?

Key models include:

- Guinea-Pig Isolated Left Atria: To assess vagal/sympathetic modulation of cardiac contractility via EFS .

- Rat Cardiac Vagus Stimulation: For in vivo evaluation of heart rate modulation .

- Precontracted Vascular Tissues (e.g., Penile Arteries): To study dual Y₁/Y₂ receptor-mediated vasomotor responses .

These models require controlled conditions (e.g., 35 ± 3°C perfusion, nitric oxide synthase blockade) to isolate receptor-specific effects .

Q. How is N-Acetyl-(Leu²⁸,³¹)-NPY (24-36) amide synthesized and stored for experimental use?

The peptide is synthesized via solid-phase peptide synthesis (SPPS) with trifluoroacetate salt purification. Critical storage conditions include lyophilization and storage at -20 ± 5°C to prevent degradation . Purity (>95%) is confirmed via HPLC and mass spectrometry, though specific protocols should align with institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in functional data across different tissue types?

Discrepancies (e.g., Y₂R-mediated inhibition in atria vs. dual Y₁/Y₂ effects in vasculature) arise from tissue-specific receptor coupling or endothelial modulation. Strategies include:

- Endothelial Denudation: Mechanical removal of endothelium in vascular studies to isolate direct smooth muscle effects .

- Receptor Antagonist Cocktails: Combining Y₁ (BIBP3226) and Y₂ (BIIE0246) antagonists to dissect contributions .

- Cross-Validation: Replicating findings in multiple models (e.g., atrial vs. arterial tissues) .

Q. What methodological considerations are critical for in vivo vs. in vitro studies of this peptide?

- In Vivo: Use anesthesia (e.g., urethane in rats) to stabilize autonomic tone. Monitor pharmacokinetics (e.g., 10 nmol kg⁻¹ doses in rats) and time-dependent effects (peak at 35 min, recovery by 105 min post-injection) .

- In Vitro: Control for basal neurotransmitter release via EFS parameters (e.g., 1–64 pulse trains) and buffer composition (e.g., Ca²⁺-free solutions to block synaptic transmission) .

- Data Normalization: Account for inter-sample variability using internal controls (e.g., baseline contraction force) .

Q. How does this peptide’s selectivity for Y₂ receptors inform studies on autonomic cross-talk?

In guinea-pig atria, the peptide’s Y₂R specificity suppresses vagal (parasympathetic) inotropic responses without affecting sympathetic β-adrenergic pathways. This highlights NPY’s role as a co-transmitter that fine-tunes autonomic balance. Experimental designs should:

Q. What statistical and analytical frameworks are recommended for interpreting dose-response data?

- Repeated-Measures ANOVA: For time-dependent effects (e.g., antagonist reversibility) .

- Nonlinear Regression: Fit CRCs to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

- Power Analysis: Ensure adequate sample size (n ≥ 6 per group) to detect subtle effects, given biological variability .

Methodological Challenges and Solutions

Q. How can researchers address variability in peptide stability and bioactivity?

- Batch Testing: Validate each synthesis batch via functional assays (e.g., atrial inhibition assays) .

- Protease Inhibition: Include protease inhibitors (e.g., aprotinin) in perfusion buffers for long-duration experiments .

- Blinded Replication: Independent labs should replicate key findings to control for operator bias .

Q. What emerging techniques could enhance studies of Y₂ receptor signaling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。